4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Description
Crystallographic Analysis of Pyrazolo[1,5-a]triazine Core Scaffold
The pyrazolo[1,5-a]triazine core scaffold represents a fundamentally important heterocyclic system that has been extensively studied through various crystallographic methods. Crystallographic analysis of related pyrazolo[1,5-a]triazine derivatives has revealed that the fused-ring system maintains an essentially planar configuration, with maximum deviations from planarity typically ranging within 0.04 to 0.05 Angstroms. The structural integrity of the core scaffold is maintained through a network of intramolecular interactions and the delocalization of electron density across the conjugated system. The bond distances and angles within the pyrazolo[1,5-a]triazine framework exhibit characteristic patterns that reflect the electronic distribution and aromatic character of the system.
X-ray crystallographic studies of structurally related compounds have demonstrated that the pyrazolo[1,5-a]triazine system exhibits specific geometric parameters that are consistent across various derivatives. The nitrogen-carbon bond lengths within the triazine ring typically range from 1.32 to 1.35 Angstroms, while the carbon-nitrogen bonds in the pyrazole portion demonstrate slightly different characteristics due to the different electronic environment. The fusion between the pyrazole and triazine rings creates a rigid planar system that influences the overall molecular geometry and determines the spatial orientation of substituents. The planarity of the core scaffold is crucial for understanding the electronic properties and potential intermolecular interactions of derivatives bearing this heterocyclic framework.
The crystallographic data for pyrazolo[1,5-a]triazine derivatives indicate that intermolecular interactions play a significant role in crystal packing arrangements. Hydrogen bonding patterns, particularly those involving nitrogen atoms in the triazine ring and hydroxyl or amino substituents, contribute to the formation of extended molecular networks in the solid state. These interactions are characterized by donor-acceptor distances typically ranging from 2.8 to 3.0 Angstroms and angles approaching linearity. The presence of sulfur-containing substituents, such as the methylthio group in the target compound, introduces additional possibilities for intermolecular contacts through sulfur-nitrogen or sulfur-oxygen interactions.
Comparative crystallographic analysis across different pyrazolo[1,5-a]triazine derivatives reveals that substitution patterns significantly influence the overall molecular conformation while preserving the core scaffold geometry. The introduction of electron-withdrawing groups, such as the cyano substituent at position 8, affects the electronic distribution within the heterocyclic system and may influence the strength of intermolecular interactions. The hydroxyl group at position 4 and the methylthio group at position 2 create additional sites for hydrogen bonding and van der Waals interactions, respectively, which contribute to the overall crystal packing efficiency and stability.
| Structural Parameter | Typical Range (Angstroms) | Significance |
|---|---|---|
| Nitrogen-Carbon bonds (triazine) | 1.32-1.35 | Aromatic character |
| Carbon-Nitrogen bonds (pyrazole) | 1.33-1.36 | Electronic delocalization |
| Maximum deviation from planarity | 0.04-0.05 | Structural rigidity |
| Intermolecular hydrogen bonds | 2.8-3.0 | Crystal packing stability |
Properties
IUPAC Name |
2-methylsulfanyl-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5OS/c1-14-6-10-5-4(2-8)3-9-12(5)7(13)11-6/h3H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIIAUBHJQEDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857077 | |
| Record name | 2-(Methylsulfanyl)-4-oxo-4,6-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-70-0 | |
| Record name | 2-(Methylsulfanyl)-4-oxo-4,6-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloro Intermediate Hydrolysis Pathway
A widely cited method involves the hydrolysis of 4-chloro-2-(methylthio)pyrazolo[1,5-a]triazine-8-carbonitrile, as described in patent WO2016142855A2.
Reaction Scheme:
-
Synthesis of Chloro Intermediate :
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Hydrolysis to Hydroxyl Group :
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 95 |
| 2 | 92 | 98 |
This route benefits from high regioselectivity but requires careful temperature control to avoid nitrile degradation.
Direct Cyclocondensation of Functionalized Pyrazoles
A complementary approach from US11186576B2 constructs the triazine ring via cyclocondensation of pre-functionalized pyrazoles:
Procedure:
-
Starting Material : 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile.
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Cyclization : Reacted with ethyl cyanoimidate (1.2 eq) in acetic acid (80°C, 6 h) to form the triazine core.
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Post-Functionalization : Oxidation of a transient hydroxylamine intermediate using H₂O₂ (30%) yields the 4-hydroxy group.
Optimization Insight :
-
Acetic acid concentration above 50% minimizes side-product formation.
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Excess ethyl cyanoimidate improves cyclization efficiency (yield increase from 65% to 82%).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps:
One-Pot Multi-Step Reactions
A streamlined protocol from ACS Omega adapts benzamide-based pyrazole synthesis:
-
Simultaneous Cyclization and Substitution :
Advantages :
Critical Analysis of Methodologies
| Method | Yield (%) | Scalability | Nitrile Stability |
|---|---|---|---|
| Chloro Hydrolysis | 92 | High | Moderate |
| Direct Cyclocondensation | 82 | Moderate | High |
| Microwave | 88 | Low | High |
| One-Pot | 75 | High | Moderate |
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Chloro Hydrolysis : Preferred for industrial scalability but risks nitrile hydrolysis at elevated temperatures.
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Microwave Synthesis : Offers speed but limited to small-scale batches.
Mechanistic Insights
Hydrolysis Kinetics
Studies on 4-chloro intermediates reveal pseudo-first-order kinetics with an activation energy of 45 kJ/mol, indicating SN1 mechanisms dominate under acidic conditions.
Cyclization Regioselectivity
Density functional theory (DFT) calculations suggest the nitrile group at position 8 directs electrophilic attack to position 4 due to electron-withdrawing effects, ensuring >95% regioselectivity.
Industrial Applications and Patent Landscape
Patent WO2016142855A2 highlights the compound’s role as a kinase inhibitor intermediate, with kilogram-scale production achieved using the chloro hydrolysis route. US11186576B2 emphasizes its utility in anticancer drug candidates, advocating for direct cyclocondensation to preserve nitrile integrity.
Chemical Reactions Analysis
4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant antibacterial and antifungal properties. For instance, certain synthesized derivatives have shown effective inhibition against pathogens such as Escherichia coli and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .
- Anticancer Potential : The compound's structure allows it to interact with biological targets associated with cancer. Studies have demonstrated that pyrazolo derivatives can induce cytotoxic effects in various cancer cell lines, including cervical and prostate cancers .
Synthesis Methodologies
The synthesis of 4-hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be achieved through various methods:
- Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds can yield the desired pyrazolo compounds through condensation reactions.
- Cyclization Techniques : The application of cyclization methods involving thiosemicarbazides has been noted to produce high yields of the compound .
Case Study 1: Antibacterial Activity
A study conducted on a series of pyrazolo[1,5-a][1,3,5]triazine derivatives revealed their effectiveness against multiple bacterial strains. The synthesized compounds were evaluated using the microplate Alamar Blue assay (MABA), which indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to standard controls like ampicillin .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that certain derivatives of this compound possess cytotoxic properties against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 25 µM against prostate cancer cells (DU 145), demonstrating a promising avenue for further development in anticancer therapies .
Comparative Analysis of Related Compounds
To better understand the applications of this compound, a comparison with other related compounds can provide insights into its unique properties.
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | 6.25 | N/A |
| Compound B | Anticancer | N/A | 25 |
| This compound | Antibacterial & Anticancer | Varies | Varies |
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Estimated based on structural data.
Pharmacological Activity
- EAC-21, EAC-31, EAC-33 (other pyrazolo-triazines) showed negligible activity in MES and chemical seizure models, highlighting the critical role of substituents like ethylthio and aryl groups in anticonvulsant efficacy .
Anticancer Activity :
- 2-(Dichloromethyl)pyrazolo[...]triazines inhibited growth in cancer cell lines (e.g., leukemia, breast cancer), attributed to the dichloromethyl group’s electrophilic reactivity . The absence of this group in 4-hydroxy-2-(methylthio)-8-carbonitrile suggests divergent biological targets.
Biological Activity
4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile (CAS Number: 1273577-70-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C7H5N5OS
- Molecular Weight : 207.21 g/mol
- Structure : The compound features a pyrazolo-triazine core, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. Specifically, the compound has shown promise in inhibiting tumor growth through various mechanisms:
- Thymidine Phosphorylase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazine can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor progression. For instance, compounds with similar structures have demonstrated significant TP inhibition, leading to reduced tumor growth and metastasis .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies suggest that it may promote apoptosis through the activation of caspases and modulation of apoptotic markers such as p53 and Bax .
- Autophagy Activation : The compound has been implicated in autophagy processes, enhancing the formation of autophagosomes and influencing cellular survival pathways .
Study 1: Thymidine Phosphorylase Inhibition
A study conducted by Chui et al. synthesized various pyrazolo[1,5-a][1,3,5]triazine derivatives and assessed their TP inhibitory activity. The findings indicated that specific substitutions on the pyrazolo-triazine core significantly influenced TP inhibition and subsequent anticancer efficacy .
| Compound | TP Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 12 |
| Compound B | 75 | 25 |
| This compound | 68 | 30 |
Study 2: Cytotoxicity Evaluation
In another investigation focusing on the cytotoxic effects against MCF-7 and K-562 cell lines, the compound was tested alongside standard chemotherapeutics. Results showed that it had comparable or superior activity relative to established drugs like cisplatin.
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 50 | 45 |
| K-562 | 50 | 40 |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile derivatives?
Answer:
The synthesis typically involves cyclocondensation or multi-step heterocyclization. For example:
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated nitriles under reflux conditions (e.g., using acetic anhydride/acetic acid mixtures) to form the pyrazolo-triazine core .
- Catalyst-free Biginelli-type reactions : Combining thiouracil derivatives with aldehydes or ketones in ethanol/sodium ethoxide solutions to generate fused pyrazolo-triazine systems .
- Copper-catalyzed tandem cyclization : Used to introduce aryl groups at specific positions, enhancing fluorescence properties .
Key considerations : Solvent choice (e.g., dry dioxane for moisture-sensitive steps ), temperature control (50–100°C), and purification via column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to mitigate low yields in pyrazolo-triazine synthesis?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require inert atmospheres to prevent hydrolysis of nitrile groups .
- Catalyst screening : Copper(I) iodide or CSA (camphorsulfonic acid) enhances cyclization efficiency, as seen in imidazo-triazine syntheses .
- Temperature gradients : Stepwise heating (e.g., 50°C → reflux) reduces side reactions like premature cyclization .
- Yield tracking : Use TLC/HPLC to monitor reaction progress and isolate intermediates before degradation .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- IR spectroscopy : Confirms functional groups (e.g., CN stretch at ~2220 cm⁻¹, OH/NH stretches at 3100–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methylthio protons at δ ~2.3 ppm ) and carbon types (e.g., nitrile carbons at ~110–120 ppm ).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values ).
Cross-validation : Compare with literature data for analogous triazine derivatives .
Advanced: How should researchers resolve discrepancies in spectral data for novel derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles (e.g., distinguishing pyrazole vs. triazine protons) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, especially for isomers with similar NMR profiles .
- Computational modeling : DFT calculations predict NMR shifts and optimize geometry for comparison with experimental data .
Case study : Inconsistent ¹³C NMR shifts for methylthio groups were resolved via X-ray analysis, revealing conformational flexibility .
Advanced: What strategies enable the integration of this compound into kinase inhibitor design?
Answer:
- Bioisosteric replacement : Substitute the methylthio group with amino or hydroxyl groups to mimic purine scaffolds, enhancing CDK (cyclin-dependent kinase) binding .
- Structure-activity relationship (SAR) : Introduce aryl groups at position 7 (e.g., phenyl, 4-chlorophenyl) to modulate hydrophobicity and selectivity .
- Fluorescent tagging : Incorporate triazolo-pyridine motifs for real-time tracking of drug-target interactions .
Validation : In vitro kinase assays (IC₅₀ measurements) and molecular docking studies .
Basic: What structural features govern the compound’s biological or photophysical properties?
Answer:
- Nitrile positioning : The 8-carbonitrile group stabilizes π-π stacking in kinase active sites .
- Methylthio group : Enhances lipophilicity, improving membrane permeability .
- Hydroxy substituent : Participates in hydrogen bonding with catalytic residues (e.g., ATP-binding pockets) .
Fluorescence : Extended conjugation (e.g., triazolo-pyridine systems) yields large Stokes shifts (~100 nm) and high quantum yields (Φ > 0.5) .
Advanced: How can derivatives be evaluated as fluorescent probes for cellular imaging?
Answer:
- Photophysical profiling : Measure absorbance/emission spectra in PBS/DMSO mixtures to assess solvent effects .
- Quantum yield calculation : Use quinine sulfate as a reference standard (λex = 360 nm) .
- Cell permeability assays : Treat live cells with probes (1–10 µM) and image via confocal microscopy (e.g., blue emission filters) .
Optimization : Modify substituents (e.g., ethylthio groups) to tune emission wavelengths and reduce photobleaching .
Basic: What purification techniques are effective for removing synthetic byproducts?
Answer:
- Recrystallization : Use ethanol/water or DMF/water mixtures for high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) separates polar byproducts .
- Kugelrohr distillation : Removes excess amines or volatile impurities under reduced pressure .
Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., CDK2) to prioritize substituents .
- QSAR modeling : Correlate substituent electronegativity/logP with IC₅₀ values to predict activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Validation : Synthesize top-ranked candidates and validate via enzymatic assays .
Advanced: What mechanistic insights explain contradictory yields in analogous syntheses?
Answer:
- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products but may degrade nitriles .
- Side reactions : Competing pathways (e.g., imidazo-triazine vs. pyrazolo-triazine formation) depend on substituent electronic effects .
- Catalyst deactivation : Copper catalysts may aggregate in polar solvents, reducing efficiency .
Mitigation : Optimize stoichiometry (e.g., 1:1 molar ratios) and use scavengers (e.g., MS 4Å) to adsorb impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
